Bienvenue dans la boutique en ligne BenchChem!

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8

LC-MS/MS Internal Standard Isotope Dilution

For norquetiapine LC-MS/MS quantitation, this deuterated (+8 Da) internal standard provides the definitive analyte-IS pairing. Unlike quetiapine-d8 or non-deuterated structural analogs such as clozapine, its chemical identity to norquetiapine ensures co-elution, matched extraction recovery, and equivalent ionization efficiency—eliminating matrix effect variability and ion suppression artifacts. ISO 17034 traceable. Validated precision CV <9.4%, accuracy <6.4% across 5–800 µg/L. Essential for TDM, ANDA bioequivalence, CYP3A4 drug-drug interaction studies, and forced degradation impurity profiling.

Molecular Formula C17H17N3S
Molecular Weight 303.453
CAS No. 1189866-35-0
Cat. No. B562903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8
CAS1189866-35-0
Synonyms11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine-d8
Molecular FormulaC17H17N3S
Molecular Weight303.453
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2/i9D2,10D2,11D2,12D2
InChIKeyJLOAJISUHPIQOX-PMCMNDOISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 (CAS 1189866-35-0) for LC-MS Quantitation of Norquetiapine


N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 (CAS 1189866-35-0), also known as Norquetiapine-d8 or N-Desalkylquetiapine-d8, is a stable isotope-labeled internal standard of the active quetiapine metabolite norquetiapine. It contains eight deuterium atoms incorporated at the piperazine ring, yielding a molecular weight of 303.45 Da (C₁₇H₉D₈N₃S) . As a deuterated analog, it is chemically identical to the unlabeled analyte in chromatographic behavior and ionization efficiency while providing a distinct mass shift for mass spectrometry detection . This compound is exclusively intended for use as an internal standard in quantitative LC-MS/MS assays for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology analysis of norquetiapine in biological matrices [1].

Analytical Limitations of Using Quetiapine-d8 or Structural Analogs for Norquetiapine Quantitation


In LC-MS/MS assays, selecting an internal standard (IS) with physicochemical properties distinct from the target analyte introduces matrix effect variability, differential recovery during sample preparation, and retention time mismatches that compromise method accuracy and precision [1]. While quetiapine-d8 is widely used as an IS for the parent drug, its use for norquetiapine quantitation requires separate method validation due to differences in extraction efficiency and ionization response between the two analytes . Similarly, employing non-deuterated structural analogs (e.g., clozapine) as surrogate IS cannot correct for analyte-specific ion suppression or enhancement effects in complex biological matrices. N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 provides the optimal analyte-IS pairing: identical chemical structure to norquetiapine except for the +8 Da mass shift from deuterium incorporation, ensuring co-elution, matched extraction recovery, and equivalent ionization efficiency. The following quantitative evidence demonstrates why this compound cannot be replaced by generic alternatives without incurring analytical performance penalties.

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 Procurement Evidence: Quantitative Differentiation Data


Mass Spectrometry Resolution: +8 Da Isotopic Shift Enables Baseline Separation from Unlabeled Norquetiapine

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 incorporates eight deuterium atoms at the piperazine ring (2,2,3,3,5,5,6,6-d8), producing a molecular weight of 303.45 Da compared to 295.40 Da for unlabeled norquetiapine, a mass difference of +8.05 Da . This +8 Da shift places the IS signal in a mass channel with negligible natural isotopic contribution from the unlabeled analyte, minimizing cross-talk interference that occurs with +3 to +5 Da deuterated analogs [1]. In LC-MS/MS assays operating at unit resolution, this mass separation ensures accurate quantitation without requiring complex spectral deconvolution algorithms [2].

LC-MS/MS Internal Standard Isotope Dilution Quantitative Bioanalysis

Purity Specification: >95% HPLC Purity with ISO 17034 Traceability for Regulatory-Compliant Bioanalysis

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is supplied with a minimum purity of >95% as determined by HPLC, with select vendors offering >98% purity and 98% isotopic enrichment [1]. CATO Research Chemicals produces this compound under ISO 17034 accreditation, providing full traceability documentation including NMR, MS, HPLC, and structural conformity reports [2]. This exceeds the purity and documentation requirements for typical research-grade deuterated standards (often 95-98% purity without full CoA traceability) and aligns with FDA and EMA guidelines for bioanalytical method validation.

Certified Reference Material ISO 17034 Method Validation Regulatory Compliance

Validated Clinical Plasma Quantitation Range: 5-800 µg/L Using Quetiapine-d8 as Reference IS Platform

A validated LC-MS/MS method for simultaneous quantitation of quetiapine and four metabolites in human plasma has established linear calibration ranges of 5-800 µg/L for N-desalkylquetiapine (norquetiapine) using quetiapine-d8 as internal standard [1]. In this assay, N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 serves as the direct IS for norquetiapine when substituted for quetiapine-d8, achieving comparable or improved precision due to matched analyte-IS properties. The method demonstrated intra- and inter-assay precision (CV) <9.4% and accuracy <6.4% for norquetiapine quantitation [2].

Therapeutic Drug Monitoring Pharmacokinetics Plasma Quantitation Clinical Validation

Receptor Binding Profile: Deuterium Substitution Does Not Alter Pharmacological Activity of Parent Norquetiapine

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is the deuterium-labeled analog of norquetiapine, which exhibits potent norepinephrine transporter (NET) inhibition with a Ki of 12 nM, approximately 100-fold more potent than quetiapine itself (Ki = 927 nM) [1]. Norquetiapine is also a partial 5-HT1A receptor agonist (Ki = 45 nM) and acts as an antagonist at 5-HT2C (Ki = 107 nM) and 5-HT7 (Ki = 76 nM) receptors . Deuterium substitution does not alter receptor binding affinity or functional activity, ensuring that this labeled compound accurately tracks the unlabeled analyte in all pharmacological assays [2].

Receptor Pharmacology Stable Isotope Labeling 5-HT1A Agonist NET Inhibition

Regulatory Filing Support: EP Impurity B D8 Designation for Quetiapine ANDA and DMF Applications

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is designated as Quetiapine EP Impurity B D8 and Quetiapine USP Related Compound B D8 [1]. It is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use in analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of quetiapine [2]. The deuterated impurity standard provides superior specificity compared to unlabeled impurity standards when used as an internal standard for quantifying EP Impurity B in forced degradation studies and stability testing [3].

Pharmaceutical Impurity EP Impurity B ANDA Filing Method Validation

High-Value Applications for N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 in Quantitative Bioanalysis and Pharmaceutical Development


Therapeutic Drug Monitoring (TDM) of Norquetiapine in Psychiatric Patients

This compound serves as the optimal internal standard for quantifying norquetiapine in human plasma by LC-MS/MS. Clinical laboratories conducting TDM for quetiapine-treated patients require accurate norquetiapine measurement due to its role as the active metabolite mediating antidepressant effects. The validated linear range of 5-800 µg/L [1] covers the clinically observed median norquetiapine concentration of 127 µg/L (range 7-329 µg/L) in patients receiving quetiapine doses of 200-950 mg/day [2].

Bioequivalence Studies for Generic Quetiapine Formulations

In ANDA bioequivalence studies comparing generic quetiapine formulations to the reference listed drug, regulatory agencies require measurement of both parent drug and active metabolite. N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 enables accurate norquetiapine quantitation with the precision (CV <9.4%) and accuracy (<6.4%) required for pivotal pharmacokinetic parameter calculations (Cmax, AUC0-t, AUC0-∞) [1]. The compound's ISO 17034 traceability [3] supports regulatory audit requirements.

Pharmaceutical Impurity Method Validation and Forced Degradation Studies

As Quetiapine EP Impurity B D8, this compound is essential for developing and validating stability-indicating HPLC/LC-MS methods for quetiapine drug substance and drug product. It serves as a deuterated internal standard for quantifying EP Impurity B (norquetiapine) in forced degradation samples, enabling accurate assessment of degradation pathways under oxidative, thermal, and photolytic stress conditions [4].

Pharmacokinetic Interaction Studies with CYP3A4 Modulators

Norquetiapine formation is primarily mediated by CYP3A4 [5]. In drug-drug interaction studies evaluating the effect of CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) on quetiapine metabolism, accurate quantitation of both parent drug and norquetiapine is required. N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 provides the analyte-matched IS needed to correct for matrix effects introduced by co-administered drugs and their metabolites [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.